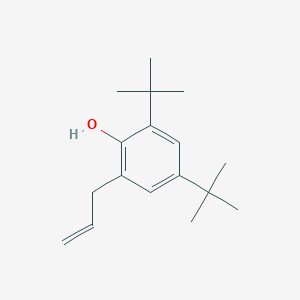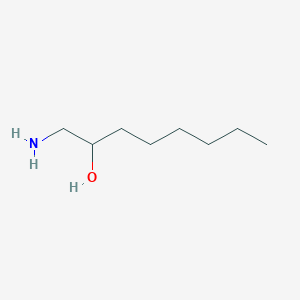
2-Octanol, 1-amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octanol, 1-amino- is an organic compound with the molecular formula C8H19NO It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to an octane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Octanol, 1-amino- can be synthesized through several methods. One common approach involves the reaction of octanal with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and yields 2-Octanol, 1-amino- as the primary product.
Industrial Production Methods: In industrial settings, the production of 2-Octanol, 1-amino- may involve the catalytic hydrogenation of octanenitrile. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve optimal yields.
Análisis De Reacciones Químicas
Types of Reactions: 2-Octanol, 1-amino- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Octanal or octanone.
Reduction: Octylamine.
Substitution: Octyl halides or octyl esters.
Aplicaciones Científicas De Investigación
2-Octanol, 1-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of surfactants and emulsifiers.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals, including corrosion inhibitors and lubricants.
Mecanismo De Acción
The mechanism by which 2-Octanol, 1-amino- exerts its effects is primarily through its interaction with cellular membranes. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with membrane phospholipids, potentially influencing membrane fluidity and permeability. Additionally, the compound may interact with specific protein targets, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
1-Aminobutan-2-ol: A shorter-chain analog with similar chemical properties but different biological activity.
1-Aminopropan-2-ol: Another amino alcohol with a shorter carbon chain, used in different industrial applications.
2-Amino-1-butanol: A compound with a similar structure but different stereochemistry and reactivity.
Uniqueness: 2-Octanol, 1-amino- is unique due to its longer carbon chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its specific interactions with cellular membranes also differentiate it from shorter-chain analogs, potentially offering unique therapeutic benefits.
Propiedades
Número CAS |
4255-35-0 |
|---|---|
Fórmula molecular |
C8H19NO |
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
1-aminooctan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7,9H2,1H3 |
Clave InChI |
MPGVRLGIUWFEPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CN)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
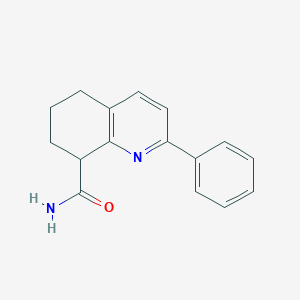
![Bicyclo[4.2.1]non-3-en-9-one](/img/structure/B8710616.png)
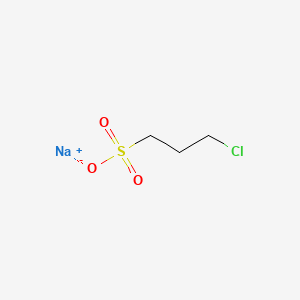
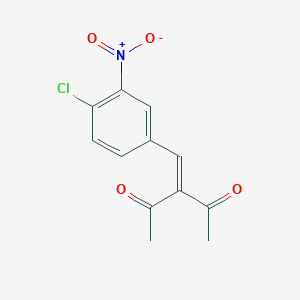
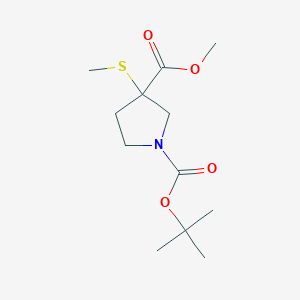
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B8710647.png)

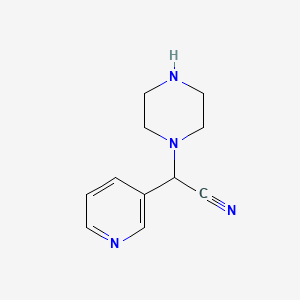
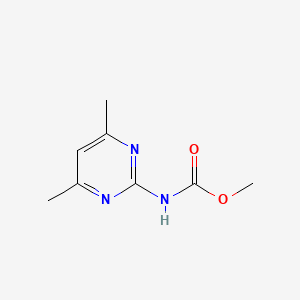
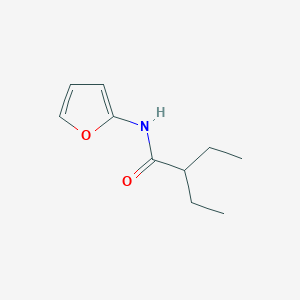
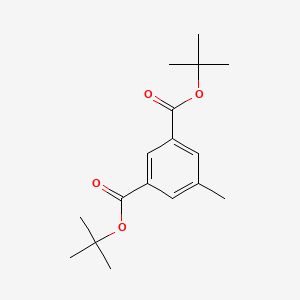
![9-(Naphthalen-2-yloxy)-3-aza-spiro[5.5]undecane](/img/structure/B8710685.png)
![1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8710696.png)
